1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine
Description
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is a phenylhydrazine derivative featuring a chlorine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the benzene ring. The trifluoromethylthio group is a strong electron-withdrawing substituent, which may enhance reactivity and metabolic stability compared to non-sulfur-containing analogs.
Properties
Molecular Formula |
C7H6ClF3N2S |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
WBOKPHAUGUWANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization of Substituted Anilines
The synthesis typically begins with 2-chloro-5-(trifluoromethylthio)aniline, which undergoes diazotization using sodium nitrite (NaNO₂) in acidic media. As detailed in US Patent 6,852,890, the reaction proceeds at −5°C to 15°C to stabilize the diazonium intermediate. Hydrochloric acid (HCl) concentrations between 2–6 M are critical for maintaining protonation states, with molar ratios of 1:1.2 (aniline:NaNO₂) preventing over-nitrosation. The transient diazonium salt exhibits limited stability, necessitating immediate use in subsequent steps.
Reductive Conversion to Hydrazine Derivatives
Post-diazotization, the diazonium salt is reduced using ammonium hydrogensulfite ((NH₄)HSO₃) or sodium sulfite (Na₂SO₃). Patent CN103553963A demonstrates that maintaining pH 7.2–7.5 during reduction prevents premature hydrolysis. At 65°C, the sulfite nucleophile attacks the diazo group, displacing nitrogen and forming the hydrazine sulfonate intermediate. Filtration and solvent evaporation yield crude 1-(2-chloro-5-(trifluoromethylthio)phenyl)hydrazine-N-sulfonate, which is subsequently hydrolyzed.
Table 1: Optimization of Diazotization-Reduction Parameters
Hydrolysis of Hydrazine Sulfonate Intermediates
Acid-Mediated Hydrolysis
The hydrazine sulfonate intermediate undergoes hydrolysis in concentrated HCl or H₂SO₄ (4–6 M) to remove the sulfonate group. US Patent 6,852,890 specifies that acid concentrations below 6 M result in incomplete hydrolysis, while exceeding 10 M promotes degradation. The exothermic reaction requires temperature control (0–25°C), with yields improving when the acid-to-intermediate molar ratio exceeds 4:1.
Crystallization and Purification
Post-hydrolysis, neutralization with NaOH (2–4 M) precipitates the free hydrazine base, which is extracted using toluene or dichloromethane. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, as evidenced by melting point consistency (198–200°C). Preparative TLC with petroleum ether/ethyl acetate (3:1) serves as an alternative for small-scale purification.
Urea-Mediated Synthesis
N-Phenylurea Formation
An alternative route described in CN103553963A involves reacting 2-chloro-5-(trifluoromethylthio)aniline with urea in dilute HCl (2 M). Refluxing at 110°C for 2 hours forms N-(2-chloro-5-(trifluoromethylthio)phenyl)urea, which is isolated via hot filtration and recrystallized from ethanol. This method reduces diazotization-related hazards but requires stoichiometric urea (1.07 mol/mol aniline).
Chlorination and Alkaline Cleavage
The N-arylurea intermediate undergoes chlorination with Cl₂ gas in ethanol at 15°C, yielding N-chloro-N'-(2-chloro-5-(trifluoromethylthio)phenyl)urea. Subsequent treatment with NaOH (4 M) cleaves the urea moiety, releasing phenylhydrazine. Acidification with HCl precipitates the hydrochloride salt, which is recrystallized to >99% purity.
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Diazotization-Reduction | 82–89 | 98–99 | Industrial | High reproducibility |
| Urea-Mediated | 75–86 | 97–98 | Lab-scale | Avoids diazonium intermediates |
Mechanistic Considerations
Electronic Effects of Substituents
The electron-withdrawing trifluoromethylthio (-SCF₃) and chloro groups meta-direct electrophilic attack during diazotization. This orientation favors para-substitution relative to the amino group, ensuring regioselective diazonium formation. The -SCF₃ group’s strong −I effect stabilizes the transition state during sulfite reduction, accelerating N–N bond formation.
Solvent and Catalytic Effects
Polar aprotic solvents like THF enhance reaction rates in urea-mediated routes by stabilizing charged intermediates. PEG-400, used in sulfite reductions, acts as a phase-transfer catalyst, improving interfacial contact between aqueous and organic phases.
Applications and Derivatives
The product serves as a precursor to pyrazole and triazole heterocycles, with the -SCF₃ group enhancing bioactivity in antifungal agents. Patent EVT-14203416 highlights its utility in synthesizing kinase inhibitors through condensation with β-keto esters.
Chemical Reactions Analysis
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloro and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine and related phenylhydrazine derivatives:
Physicochemical Properties
- Steric and Electronic Differences : Substituent positions significantly impact activity. For example, 2,6-dichloro-4-CF₃ analogs () may exhibit different steric hindrance compared to 2-Cl-5-SCF₃ derivatives.
Biological Activity
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with a unique molecular structure characterized by a hydrazine moiety attached to a chlorinated and trifluoromethylthio-substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 242.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The trifluoromethylthio group enhances the compound's reactivity and biological activity compared to other hydrazines .
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antifungal Activity : Similar hydrazine derivatives have demonstrated antifungal properties against strains like Candida albicans. For instance, studies show that certain hydrazides exhibit significant inhibitory effects against fluconazole-resistant fungi, indicating potential for therapeutic applications .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various biochemical pathways. Interaction studies have focused on its binding affinity with enzymes and receptors, contributing to its therapeutic potential .
- Antioxidant Properties : Some hydrazine derivatives have been shown to possess antioxidant activity, suggesting that they may help mitigate oxidative stress in biological systems .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances binding affinity, while the hydrazine moiety can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. This can affect various pathways, including oxidative stress responses and apoptosis .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazine | Contains a cyano group; used in organic synthesis. | |
| 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine | Ethyl substitution alters reactivity profile. | |
| 1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | Similar structure without thio group; potential for different biological activity. |
The unique trifluoromethylthio substitution in this compound enhances its biological activity compared to other hydrazines, making it a valuable candidate for further research .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study investigating the antifungal properties of hydrazides found that compounds similar to this compound exhibited varying degrees of efficacy against C. albicans, with some demonstrating MIC values below 4 μg/mL against fluconazole-resistant strains .
- Research into the enzyme inhibition capabilities of hydrazines showed that certain derivatives could inhibit lipoxygenase effectively, suggesting potential applications in anti-inflammatory therapies .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine in laboratory settings?
Answer: The compound is typically synthesized via hydrazine substitution reactions. A standard approach involves reacting 2-chloro-5-(trifluoromethylthio)phenyl derivatives with hydrazine hydrate under reflux in polar aprotic solvents like tetrahydrofuran (THF) or ethanol. For example:
- Step 1: Activate the aryl chloride precursor (e.g., 2-chloro-5-(trifluoromethylthio)benzaldehyde) via nucleophilic aromatic substitution.
- Step 2: React with hydrazine hydrate (NH₂NH₂·H₂O) at 60–80°C for 12–24 hours.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Key considerations: Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to avoid side products like diazenes.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify hydrazine NH protons (δ 6.5–8.0 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm).
- ¹⁹F NMR: Confirm trifluoromethylthio (-SCF₃) groups (δ -40 to -45 ppm).
- Infrared (IR) Spectroscopy: Detect N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹).
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~287) .
Q. How can impurities be removed during purification?
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2).
- Recrystallization: Employ ethanol/water mixtures at low temperatures to isolate high-purity crystals.
- HPLC: For trace impurities, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is used to confirm the molecular geometry and substituent orientation. Key steps:
- Crystal Growth: Slow evaporation of saturated solutions in dichloromethane (DCM)/hexane.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Analysis: Software like SHELX or OLEX2 refines bond lengths (e.g., N-N bond ~1.38 Å) and dihedral angles (e.g., aryl-hydrazine torsion ~10–15°) .
Contradictions: Discrepancies in crystal packing (e.g., polymorphism) may arise due to solvent choice or crystallization kinetics.
Q. What computational methods predict the compound’s reactivity in heterocyclic synthesis?
Answer:
- Molecular Modeling: Tools like Molecular Operating Environment (MOE) simulate electrophilic substitution sites.
- DFT Calculations: Assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclization reactions (e.g., forming thiadiazoles or triazoles).
- Mechanistic Insights: Transition state analysis (e.g., for hydrazine-aryl coupling) reveals energy barriers (~25–30 kcal/mol) .
Q. How do reaction conditions influence yields in derivative synthesis?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. THF balances reactivity and stability .
- Catalysts: Triethylamine (Et₃N) or sodium acetate improves hydrazine activation.
- Temperature: Higher temperatures (80–100°C) accelerate reactions but risk decomposition.
Data Contradictions: Yields vary between 45–75% depending on aryl precursor purity and catalyst loading .
Q. What strategies validate the compound’s role in metal coordination complexes?
Answer:
- Titration Studies: Monitor UV-Vis absorbance shifts upon binding to transition metals (e.g., Cu²⁺, Fe³⁺).
- Cyclic Voltammetry: Detect redox-active metal centers influenced by hydrazine ligands.
- Magnetic Susceptibility: Assess spin states in octahedral complexes (e.g., high-spin vs. low-spin Fe²⁺) .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
Answer:
- Bioisosteric Replacement: Substitute -SCF₃ with -CF₃ or -SO₂CF₃ to modulate lipophilicity (logP) and bioavailability.
- Pharmacophore Mapping: Identify critical hydrogen-bonding sites (e.g., hydrazine NH for kinase inhibition).
- In Silico Screening: Dock the compound into protein targets (e.g., HSP90) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
